

# dosage and administration guidelines from Bevasiranib clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Bevasiranib |           |
| Cat. No.:            | B13771529   | Get Quote |

# **Bevasiranib Clinical Trials: Dosage and Administration Guidelines**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration guidelines for **Bevasiranib**, a small interfering RNA (siRNA) therapeutic, as derived from its clinical trial data. **Bevasiranib** was investigated for the treatment of wet age-related macular degeneration (wet AMD) and diabetic macular edema (DME) before its clinical program was ultimately terminated.

### **Mechanism of Action**

**Bevasiranib** is designed to silence the expression of Vascular Endothelial Growth Factor A (VEGF-A), a key protein involved in angiogenesis (the formation of new blood vessels). By targeting the mRNA of VEGF-A, **Bevasiranib** aimed to reduce the growth and leakage of abnormal blood vessels in the retina, which are characteristic of wet AMD.[1] The therapeutic operates through the RNA interference (RNAi) pathway. Upon administration, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then targets and degrades the complementary VEGF-A mRNA, thereby inhibiting protein synthesis.[2] An alternative mechanism of action has been suggested, involving the activation of Toll-like receptor 3 (TLR3), which may also contribute to the anti-angiogenic effects.



# **Quantitative Data Summary**

The following tables summarize the dosage and administration details from the **Bevasiranib** clinical trials.

Table 1: Phase I Dose-Escalation Study in Wet AMD

| Dosage Group | Bevasiranib Dose | Administration<br>Route          | Number of Patients |
|--------------|------------------|----------------------------------|--------------------|
| 1            | 0.1 mg           | Single Intravitreal<br>Injection | 3                  |
| 2            | 0.33 mg          | Single Intravitreal<br>Injection | 3                  |
| 3            | 1.0 mg           | Single Intravitreal<br>Injection | 3                  |
| 4            | 1.5 mg           | Single Intravitreal<br>Injection | 3                  |
| 5            | 3.0 mg           | Single Intravitreal<br>Injection | 3                  |

Source: Preliminary data from a non-randomized, open-label, dose-comparison study.[2]

Table 2: Phase II (C.A.R.E. Study) in Wet AMD

| Dosage Group | Bevasiranib Dose | Administration<br>Route | Number of Patients |
|--------------|------------------|-------------------------|--------------------|
| 1            | 0.2 mg           | Intravitreal Injection  | Not specified      |
| 2            | 1.5 mg           | Intravitreal Injection  | Not specified      |
| 3            | 3.0 mg           | Intravitreal Injection  | Not specified      |
|              |                  | ·                       |                    |

Source: Randomized, double-masked trial with 129 patients across 28 sites.[3]



Table 3: Phase III (COBALT Study) Combination Therapy

in Wet AMD

| Treatment Arm | Initial Treatment                                     | Maintenance<br>Therapy     | Administration<br>Frequency |
|---------------|-------------------------------------------------------|----------------------------|-----------------------------|
| 1             | 3 monthly injections of<br>Lucentis®<br>(ranibizumab) | 2.5 mg Bevasiranib         | Every 8 weeks               |
| 2             | 3 monthly injections of<br>Lucentis®<br>(ranibizumab) | 2.5 mg Bevasiranib         | Every 12 weeks              |
| 3             | Lucentis®<br>(ranibizumab)<br>monotherapy             | Lucentis®<br>(ranibizumab) | Every 4 weeks               |

Source: Randomized, double-masked, parallel-assignment study. The trial was terminated as it was unlikely to meet its primary endpoint.[4][5][6]

# **Experimental Protocols**

While complete, detailed protocols from the terminated clinical trials are not publicly available, this section outlines the standard methodologies employed for key procedures in such ophthalmic studies.

## **Protocol 1: Intravitreal Injection of siRNA**

Objective: To administer the siRNA therapeutic directly into the vitreous humor of the eye.

#### Materials:

- Bevasiranib solution at the specified concentration
- Sterile syringe (e.g., 1 mL) with a 30-gauge needle
- Topical anesthetic eye drops



- Povidone-iodine solution for disinfection
- Sterile eyelid speculum
- Sterile cotton swabs and drapes

#### Procedure:

- Patient Preparation: Administer topical anesthetic drops to the eye to be treated.
- Disinfection: Cleanse the periocular skin, eyelid margins, and eyelashes with povidoneiodine solution.
- Anesthesia: Instill additional anesthetic drops into the conjunctival sac.
- Exposure: Place a sterile eyelid speculum to keep the eyelids open.
- Injection Site: Identify the injection site, typically in the superotemporal quadrant of the globe, approximately 3.5-4.0 mm posterior to the limbus.
- Injection: Using a sterile syringe, inject the specified volume of Bevasiranib solution (typically 0.05 mL) into the mid-vitreous cavity.
- Post-injection: Remove the needle and apply a sterile cotton swab to the injection site to prevent reflux. Check for central retinal artery perfusion.
- Follow-up: Monitor the patient for any immediate complications, such as elevated intraocular pressure.

## **Protocol 2: Assessment of Visual Acuity**

Objective: To measure the patient's central vision as a primary efficacy endpoint.

Methodology: Best-corrected visual acuity (BCVA) is measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) charts.

Procedure:



- Refraction: Perform a standardized refraction to determine the best possible spectacle correction for the patient.
- Chart Presentation: The patient is seated at a standardized distance (typically 4 meters) from a retro-illuminated ETDRS chart.
- Testing: The patient is asked to read the letters on the chart, starting from the top. The test is conducted for each eye separately.
- Scoring: The visual acuity score is calculated based on the number of letters read correctly.
  Each row of letters corresponds to a specific visual acuity level.

## **Protocol 3: Fluorescein Angiography (FA)**

Objective: To visualize the retinal and choroidal vasculature and assess leakage from choroidal neovascularization (CNV).

#### Procedure:

- Pupil Dilation: Dilate the pupils of the patient's eyes with mydriatic eye drops.
- Dye Injection: Inject a sterile solution of sodium fluorescein into a peripheral vein (usually in the arm).
- Imaging: A series of photographs of the retina are taken in rapid succession using a specialized fundus camera with excitation and barrier filters as the dye circulates through the retinal and choroidal vessels.
- Analysis: The resulting angiograms are analyzed for the presence, size, and leakage characteristics of CNV.

## **Protocol 4: Optical Coherence Tomography (OCT)**

Objective: To obtain high-resolution cross-sectional images of the retina to measure retinal thickness and detect fluid accumulation.

#### Procedure:



- Patient Positioning: The patient is seated in front of the OCT machine with their chin and forehead resting on the supports.
- Image Acquisition: The patient is asked to fixate on a target while the OCT instrument scans the retina with a low-power laser.
- Image Analysis: The OCT software generates detailed cross-sectional images of the retinal layers. These images are analyzed to measure central retinal thickness and quantify the amount of intraretinal and subretinal fluid.

## **Visualizations**

#### **Bevasiranib's RNAi Mechanism of Action**



Click to download full resolution via product page

Caption: **Bevasiranib** utilizes the RNAi pathway to inhibit VEGF-A protein synthesis.

# **VEGF Signaling Pathway in Angiogenesis**





Click to download full resolution via product page

Caption: VEGF-A binding to VEGFR-2 initiates downstream signaling for angiogenesis.



## **Bevasiranib Clinical Trial Workflow**



Click to download full resolution via product page



Caption: A generalized workflow for the **Bevasiranib** clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Optical coherence tomography as a potential readout in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Bevasiranib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. VEGF Pathway | Thermo Fisher Scientific NO [thermofisher.com]
- To cite this document: BenchChem. [dosage and administration guidelines from Bevasiranib clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13771529#dosage-and-administration-guidelinesfrom-bevasiranib-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com